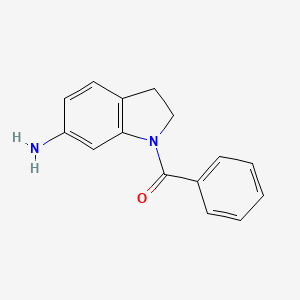

1-benzoyl-2,3-dihydro-1H-indol-6-amine

Description

1-Benzoyl-2,3-dihydro-1H-indol-6-amine is a bicyclic compound featuring a 2,3-dihydroindole core substituted at the 1-position with a benzoyl group and at the 6-position with an amine. The benzoyl moiety introduces a planar aromatic system conjugated to the indole ring, influencing electronic properties and molecular conformation. Studies on related benzoyl-substituted naphthalenes (e.g., 1,8-dibenzoyl-2,7-dimethoxynaphthalene) reveal that steric congestion around the carbonyl group slows bond rotation (ΔG = 9.63 kcal/mol for C(benzene)–C(carbonyl) rotation), impacting molecular dynamics and crystallographic packing .

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H14N2O/c16-13-7-6-11-8-9-17(14(11)10-13)15(18)12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |

InChI Key |

ZEAAUHWIHMGPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, oxidation, and other processes tailored to specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 1-benzoyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using reagents like manganese dioxide in carbon tetrachloride.

Reduction: Reduction of the carbonyl group to form alcohols or amines.

Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, carbon tetrachloride.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated or sulfonated derivatives

Scientific Research Applications

1-benzoyl-2,3-dihydro-1H-indol-6-amine has diverse scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their properties:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent(s) |

|---|---|---|---|---|

| 1-Benzoyl-2,3-dihydro-1H-indol-6-amine | C15H14N2O | 238.29 | Not Provided | Benzoyl at 1-position |

| 1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine | C14H18N2O | 230.31 | 1019533-47-1 | Cyclopentane carbonyl at 1-position |

| 1-Ethyl-2,3-dihydro-1H-indol-6-amine | C10H14N2 | 162.23 | 143543-67-3 | Ethyl at 1-position |

| 1-Benzyl-2,3-dihydro-1H-indol-6-amine | C15H16N2 | 224.30 | 256924-07-9 | Benzyl at 1-position |

| 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine hydrochloride | C10H14ClFNO | 218.68 (free base) | 1067659-74-8 | 4-Fluorobenzyl at 1-position |

| 1-[(5-Chloro-2-methoxyphenyl)carbonyl]-2,3-dihydro-1H-indol-6-amine | C16H15ClN2O2 | 302.76 | Not Provided | Chloro-methoxybenzoyl at 1-position |

Substituent Effects on Molecular Properties

Benzoyl vs. Alkyl/Aryl Substituents

- Electronic Effects: The benzoyl group (electron-withdrawing carbonyl) reduces electron density at the indole nitrogen compared to alkyl (e.g., ethyl) or benzyl substituents.

- Steric Effects : Bulky substituents like benzoyl or benzyl increase steric hindrance, as observed in the slow rotation of the C(benzene)–C(carbonyl) bond in benzoyl derivatives . In contrast, smaller groups (e.g., ethyl) permit faster molecular rotation.

Functional Group Variations

- Carbonyl vs.

- Halogenated Analogues : Chloro- or fluoro-substituted benzoyl/benzyl groups (e.g., 1-[(5-chloro-2-methoxyphenyl)carbonyl]-... or 1-[(4-fluorophenyl)methyl]-...) enhance lipophilicity and may influence bioactivity by modulating membrane permeability .

Biological Activity

1-benzoyl-2,3-dihydro-1H-indol-6-amine is a compound belonging to the indole family, notable for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen of an indole ring system. Its unique structural characteristics contribute to its reactivity and biological properties.

Key Structural Features:

- Indole Core: Provides a framework for various biological interactions.

- Benzoyl Group: Enhances stability and influences pharmacological activity.

- Dihydro Structure: Imparts specific chemical reactivity and solubility properties.

Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

- Condensation Reactions: Involving the reaction of suitable indole derivatives with benzoyl chloride under controlled conditions.

- Oxidation and Reduction Processes: Utilizing reagents like manganese dioxide for oxidation and palladium on carbon for reduction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL (against MRSA) |

| Escherichia coli | Not effective |

| Candida albicans | Moderate activity with MIC values >7.80 μg/mL |

The compound demonstrated a low MIC against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 Value |

|---|---|

| A549 (lung cancer) | Significant antiproliferative activity |

| SKOV3 (ovarian cancer) | Not specified but indicated |

These findings warrant further investigation into its mechanism of action and therapeutic potential in oncology.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: It could bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

A recent study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results showed promising activity against Gram-positive bacteria with a focus on MRSA strains. The study highlighted the need for further exploration into the structure–activity relationship (SAR) to optimize its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.